6-[(cyclopropylcarbamoyl)amino]pyridine-3-carboxylic acid
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Overview
Description
6-[(Cyclopropylcarbamoyl)amino]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the class of carboxylic acids. It is known for its role as a potent and selective inhibitor of mitogen-activated protein kinase-activated protein kinase 2 (MK2), which is involved in the regulation of several cellular processes, including inflammation, cytokine production, and cell survival.
Preparation Methods
The synthesis of 6-[(cyclopropylcarbamoyl)amino]pyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild and functional group-tolerant reaction conditions . The general steps include:
Preparation of Boron Reagents: Selection and preparation of appropriate boron reagents for the coupling reaction.
Coupling Reaction: The coupling of the boron reagent with a halogenated pyridine derivative in the presence of a palladium catalyst.
Cyclopropylcarbamoylation: Introduction of the cyclopropylcarbamoyl group to the amino group on the pyridine ring.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
6-[(Cyclopropylcarbamoyl)amino]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine ring.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine ring are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-[(Cyclopropylcarbamoyl)amino]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in inhibiting MK2, which is involved in inflammation and cytokine production.
Medicine: Potential therapeutic applications in treating diseases related to inflammation and cell survival.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by selectively inhibiting MK2. MK2 is a kinase involved in the regulation of inflammation, cytokine production, and cell survival. By inhibiting MK2, 6-[(cyclopropylcarbamoyl)amino]pyridine-3-carboxylic acid can modulate these cellular processes, making it a potential therapeutic agent for inflammatory diseases.
Comparison with Similar Compounds
Similar compounds include other pyridine-3-carboxylic acid derivatives that also inhibit kinases involved in cellular processes. 6-[(cyclopropylcarbamoyl)amino]pyridine-3-carboxylic acid is unique due to its selective inhibition of MK2, which distinguishes it from other kinase inhibitors. Some similar compounds include:
Pyridine-3-carboxylic acid derivatives: These compounds share the pyridine-3-carboxylic acid core but differ in their functional groups and targets.
Other MK2 inhibitors: Compounds that inhibit MK2 but may have different chemical structures and selectivity profiles.
This uniqueness makes this compound a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
1247137-26-3 |
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Molecular Formula |
C10H11N3O3 |
Molecular Weight |
221.2 |
Purity |
95 |
Origin of Product |
United States |
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